molecular formula C16H17FO3 B2416688 {3-Ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol CAS No. 861433-56-9

{3-Ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol

Cat. No.: B2416688
CAS No.: 861433-56-9
M. Wt: 276.307
InChI Key: WFDOBYSHRSUIHP-UHFFFAOYSA-N
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Description

{3-Ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol is an organic compound with a complex structure that includes an ethoxy group, a fluorobenzyl group, and a phenylmethanol moiety

Properties

IUPAC Name

[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FO3/c1-2-19-16-9-13(10-18)5-8-15(16)20-11-12-3-6-14(17)7-4-12/h3-9,18H,2,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFDOBYSHRSUIHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CO)OCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-Ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Ethoxy Group:

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the phenol derivative in the presence of a base.

    Formation of the Phenylmethanol Moiety: The final step involves the reduction of a suitable precursor, such as a benzaldehyde derivative, to form the phenylmethanol group. This can be achieved using reducing agents like sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Oxidation

Oxidation of {3-Ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol can yield the corresponding aldehyde or carboxylic acid. Suitable oxidizing agents include potassium permanganate KMnO4KMnO_4
.

Reduction

Reduction of this compound can be achieved using reducing agents like sodium borohydride NaBH4NaBH_4
. This can convert the aldehyde group to an alcohol group.

A procedure using sodium borohydride NaBH4NaBH_4
for reducing a related compound, (4-((4-Fluorobenzyl)oxy)phenyl)methanol, is described as follows :

Reaction ConditionsOperation in experimentYield
With sodium tetrahydroborate; In methanol; at 20℃; for 3hSodium borohydride (5.4 mmol) was added portion-wise to the solution of compound 3 (5.4 mmol) in methanol (40 ml) and the mixture was stirred at room temperature for 3 h. After evaporation of methanol, the resulting residue was neutralized with a solution of hydrochloric acid (1 M) to pH 6-8. The mixture was extracted with dichloromethane. The organic layer was dried over anhydrous Na2SO4Na_2SO_4
, concentrated to produce the white solid.95%
With sodium tetrahydroborate; In tetrahydrofuran; ethanol; at 0℃; for 12h; Inert atmosphereA 100mL oven-dried three-neck flask was charged with magnetic bead, 20mmol of 6 (6a-6f), flushed with dry nitrogen gas followed by addition of ethanol (40mL), dry THF (20mL), and NaBH4NaBH_4
(1.14g, 30mmol) under inert conditions at 0C. The mixture was then stirred for 12h. When TLC analysis confirmed that the reaction was completed, 2N HCl was drop-wise added to decompose excess NaBH4NaBH_4
while stirring was continued. The solution was evaporated and the residue was extracted with dichloromethane followed by its washing with water. Combined organic phases were dried over Na2SO4Na_2SO_4
and concentrated to give desired product 7 (7a-7f) in 93%-96% yields.93-96%

Substitution

The fluorine atom in this compound can be replaced with other nucleophiles, allowing for the synthesis of diverse derivatives.

Scientific Research Applications

Pharmaceutical Applications

Drug Development
{3-Ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol serves as an intermediate in the synthesis of pharmaceutical compounds. Its structure, which includes an ethoxy group and a fluorobenzyl moiety, enhances its lipophilicity and metabolic stability, making it a valuable candidate in drug design. The compound has been investigated for potential antimicrobial and anticancer properties, suggesting its utility in developing new therapeutic agents.

Mechanism of Action
The compound's mechanism of action involves interaction with specific molecular targets such as enzymes and receptors. For instance, studies indicate that it may modulate enzyme activities through competitive inhibition or allosteric effects, which can be crucial in the treatment of various diseases .

Material Science

Development of New Materials
In material science, this compound is utilized to create specialty chemicals and polymers with tailored properties. Its unique chemical structure allows for modifications that can enhance the physical and chemical properties of materials, making it suitable for applications in coatings and composites.

Chemical Research

Synthetic Methodologies
This compound is also employed as a model compound for studying reaction mechanisms in organic synthesis. It provides insights into nucleophilic substitution reactions and the formation of various derivatives depending on the nucleophile used. The synthetic routes typically involve multiple steps, including the formation of the ethoxy group and the introduction of the fluorobenzyl group via nucleophilic substitution reactions.

Case Studies

  • Antimicrobial Activity Study
    A study demonstrated that this compound exhibited significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated its potential as an effective antimicrobial agent.
  • Anticancer Research
    In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines, suggesting its role as a potential anticancer agent. Further investigations are ongoing to elucidate the specific pathways through which it exerts these effects .

Mechanism of Action

The mechanism of action of {3-Ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include binding to active sites, altering enzyme kinetics, or affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    {3-Ethoxy-4-[(4-chlorobenzyl)oxy]phenyl}methanol: Similar structure but with a chlorine atom instead of a fluorine atom.

    {3-Methoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol: Similar structure but with a methoxy group instead of an ethoxy group.

    {3-Ethoxy-4-[(4-bromobenzyl)oxy]phenyl}methanol: Similar structure but with a bromine atom instead of a fluorine atom.

Uniqueness

The presence of the fluorine atom in {3-Ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different halogen atoms. This makes it particularly valuable in pharmaceutical research, where these properties can enhance the efficacy and safety of drug candidates.

Biological Activity

{3-Ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol is a compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. Its unique structure, which includes an ethoxy group and a fluorobenzyl ether, may enhance its interaction with biological targets, making it a candidate for various therapeutic applications. This article presents a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₁₅H₁₆F O₃
  • Molecular Weight : 256.29 g/mol

The presence of the fluorobenzyl moiety is noted to enhance lipophilicity, which can influence pharmacokinetic properties and bioactivity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound has been investigated for several potential mechanisms:

  • Enzyme Inhibition : Similar compounds have shown inhibitory effects on sodium-calcium exchangers (NCX), which are crucial in cardiac function. For instance, derivatives with similar structures have been found to inhibit reverse NCX activity effectively .
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although specific data on this compound's efficacy remain limited .
  • Anticancer Properties : The compound has been explored for its anticancer potential, likely due to its ability to modulate signaling pathways involved in cell proliferation and apoptosis .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is critical for optimizing its biological activity. Research indicates that modifications in the phenolic structure can significantly impact its efficacy:

Compound Structure Bioactivity
{3-Ethoxy-5-fluorophenyl}methanolC₉H₁₁F O₂Lacks benzyl ether; retains ethoxy group
{4-Fluoro-3-methoxyphenol}C₇H₇F OSimpler structure; lower activity
{3-Ethoxysalicylaldehyde}C₁₀H₁₂O₃Contains aldehyde instead of methanol group

The unique combination of ethoxy and fluorobenzyl functionalities in this compound may enhance its biological activity compared to simpler analogs .

Case Studies and Research Findings

Several studies have investigated the biological activity of structurally related compounds, providing insights into the potential effects of this compound:

  • Inhibition Studies : A study on related compounds demonstrated significant inhibition of NCX with IC50 values as low as 0.24 µM, indicating strong potential for cardiovascular applications .
  • Antimicrobial Testing : Compounds similar to this compound were evaluated for antimicrobial properties, showing promising results against various pathogens .
  • Therapeutic Applications : Investigations into the compound's mechanism suggest it may serve as a lead compound in drug development for conditions like heart failure and infections due to its ability to modulate ion exchange processes and microbial growth .

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthetic route for {3-Ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol?

  • Methodological Answer : The synthesis typically involves etherification and hydroxyl protection. For example, similar benzyl ether derivatives are synthesized via nucleophilic substitution using potassium carbonate as a base in anhydrous ethanol under reflux (6–12 hours) . Critical parameters include stoichiometric ratios (e.g., 1:1.2 molar ratio of phenol to benzyl halide), solvent polarity, and temperature control to minimize side reactions like hydrolysis. Monitoring via TLC or HPLC is essential to confirm reaction completion .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm substitution patterns (e.g., aromatic protons at δ 7.18–7.09 ppm for fluorobenzyl groups, methine protons at δ 4.44 ppm for the benzyloxy moiety) .
  • LCMS/HRMS : Validates molecular weight (e.g., [M+H]+^+ at m/z 292.12) and purity (>95%) .
  • RP-HPLC : Gradient elution (ACN/water with 0.1% TFA) resolves impurities and quantifies yield .

Q. How can researchers safely handle this compound given its structural analogs?

  • Methodological Answer : Structural analogs (e.g., 4-methoxybenzyl alcohol) require PPE (gloves, goggles) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation. Waste disposal should follow protocols for halogenated organics, as fluorinated compounds may persist in the environment .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of etherification in the synthesis of this compound?

  • Methodological Answer : Regioselectivity is controlled by the base (e.g., NaH in THF vs. K2_2CO3_3 in ethanol). Stronger bases like NaH favor deprotonation of phenolic -OH at lower temperatures (0°C), while milder bases require reflux. Solvent polarity (THF vs. DMF) also affects reaction kinetics and byproduct formation .

Q. What strategies can optimize the yield of this compound during scale-up?

  • Methodological Answer :

  • Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) to enhance benzyl halide reactivity in biphasic systems .
  • Purification : Recrystallization from ethanol/water mixtures improves purity (>99%) .
  • Reduction Optimization : For intermediates, DIBAL-H at -70°C selectively reduces esters to alcohols without over-reduction .

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model transition states for etherification and predict substituent effects on reaction rates. Molecular docking studies can prioritize bioactivity assays by simulating interactions with target enzymes (e.g., heme-regulated kinase) .

Q. What strategies resolve contradictions in reported synthetic protocols for similar benzyl ether derivatives?

  • Methodological Answer : Systematic variation studies (DoE) can identify critical factors. For example, conflicting yields in etherification (33% vs. 96% ) may arise from bromide vs. chloride leaving groups or moisture sensitivity. Controlled experiments under inert atmospheres (N2_2) and anhydrous solvents clarify discrepancies .

Q. What methodological challenges arise in assessing the biological activity of this compound?

  • Methodological Answer :

  • Solubility : Use DMSO for in vitro assays but verify solvent tolerance in cell lines (e.g., <0.1% v/v) .
  • Metabolic Stability : LC-MS/MS tracks metabolite formation (e.g., O-dealkylation products) in microsomal assays .
  • Target Validation : Competitive binding assays (e.g., SPR) quantify interactions with proposed targets like kinase domains .

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